molecular formula C24H32N4O2 B14192921 N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918435-97-9

N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14192921
CAS No.: 918435-97-9
M. Wt: 408.5 g/mol
InChI Key: NLHOOMSQJVBCNZ-QFIPXVFZSA-N
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Description

N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex structure that combines elements of indene, glycine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps:

    Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Glycylation: The indene derivative is then reacted with glycine or a glycine derivative under conditions that promote amide bond formation.

    Lysine Coupling: The resulting intermediate is coupled with N-(4-methylphenyl)-L-lysine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form indanone derivatives.

    Reduction: The amide bonds can be reduced to amines under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indene structure.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for complex molecular architectures.

    Biological Studies: It may be used as a probe to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the glycyl and lysine components might interact with polar or charged regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-2-yl)glycine: Lacks the lysine and 4-methylphenyl groups, potentially altering its biological activity.

    N-(4-Methylphenyl)-L-lysine: Lacks the indene and glycyl components, which may affect its binding properties and applications.

Uniqueness

N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its combination of indene, glycine, and lysine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

918435-97-9

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(2,3-dihydro-1H-inden-2-ylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C24H32N4O2/c1-17-9-11-20(12-10-17)27-24(30)22(8-4-5-13-25)28-23(29)16-26-21-14-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,21-22,26H,4-5,8,13-16,25H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

NLHOOMSQJVBCNZ-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2

Origin of Product

United States

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